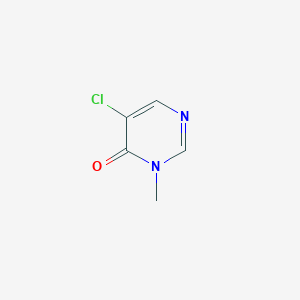
4,6-Dichloro-5-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . This compound is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4,6-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: 4,6-Dichloro-5-methylnicotinic acid.
Reduction: 4,6-Dichloro-5-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,6-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
5-Methylnicotinaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,6-Dichloronicotinaldehyde: Similar structure but without the methyl group, affecting its chemical properties and uses.
4,6-Dichloro-3-methylnicotinaldehyde: The position of the methyl group is different, leading to variations in reactivity.
Uniqueness
4,6-Dichloro-5-methylnicotinaldehyde is unique due to the specific positioning of the chlorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific research and industrial applications .
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
4,6-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-6(8)5(3-11)2-10-7(4)9/h2-3H,1H3 |
InChI 键 |
ZCZGTDVXKWARKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)
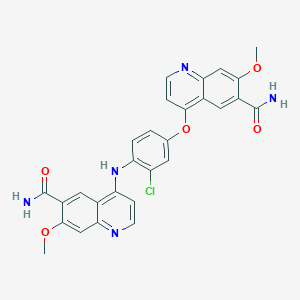
![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

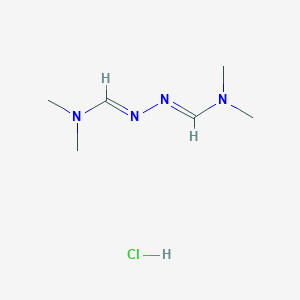
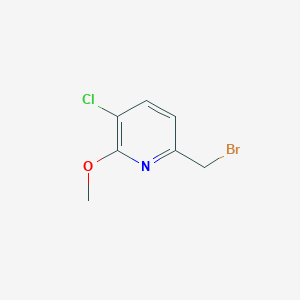

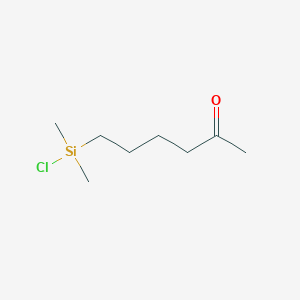
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
